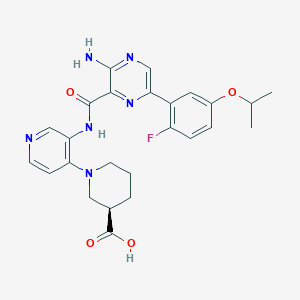

(R)-1-(3-(3-Amino-6-(2-fluoro-5-isopropoxyphenyl)pyrazine-2-carboxamido)pyridin-4-yl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

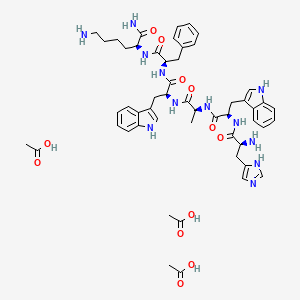

GNF4877 is a potent DYRK1A and GSK3β inhibitor with IC50s of 6 nM and 16 nM, respectively, which leads to blockade of nuclear factor of activated T-cells (NFATc) nuclear export and increased β-cell proliferation (EC50 of 0.66 μM for mouse β (R7T1) cells).

Scientific Research Applications

β Cell Proliferation Inducer

GNF4877 is a highly potent and selective small molecule that promotes pancreatic β cell proliferation in rodent (EC50 0.66 µM) and human primary islets (EC50 0.54 µM), better than its analog GNF7156 . This application is particularly relevant in the field of endocrinology and diabetes research.

Inhibition of DYRK1A and GSK3B

GNF4877 acts most likely as a result of combined inhibition of DYRK1A and GSK3B . This dual inhibition mechanism makes it a valuable tool in studying the roles of these two enzymes in various biological processes.

Diabetes Treatment

Oral dosing of GNF4877 in diabetic mice induces β-cell proliferation, increases β-cell mass and insulin content, and improves glycaemic control . This suggests its potential as an oral therapy to restore β-cell mass in diabetes treatment.

Transplantation Studies

GNF4877-treated human islets retain functionality in vitro and after transplantation into diabetic mice . This indicates its potential use in islet transplantation studies, a key area in diabetes research.

Drug Discovery

GNF4877 and its analog GNF7156 are good chemical tools to support the feasibility of treating diabetes with an oral therapy to restore β-cell mass, and highlights a tractable pathway for future drug discovery efforts .

High Throughput Screening

The compound GNF4877 was identified from a high throughput screening activity measuring β cell proliferation . This suggests its use in drug discovery and development processes.

Mechanism of Action

GNF4877, also known as ®-1-(3-(3-Amino-6-(2-fluoro-5-isopropoxyphenyl)pyrazine-2-carboxamido)pyridin-4-yl)piperidine-3-carboxylic acid, is a potent and selective small molecule that has been studied for its effects on pancreatic β cell proliferation .

Target of Action

The primary targets of GNF4877 are Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 beta (GSK3β) . These kinases play crucial roles in cell proliferation and glycemic control .

Mode of Action

GNF4877 acts as a potent inhibitor of both DYRK1A and GSK3β . It blocks the activity of these kinases, leading to changes in cellular processes that promote β cell proliferation .

Biochemical Pathways

The inhibition of DYRK1A and GSK3β by GNF4877 leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export . This blockade results in increased β-cell proliferation . The compound’s action on these biochemical pathways supports the feasibility of treating diabetes by restoring β-cell mass .

Result of Action

The inhibition of DYRK1A and GSK3β by GNF4877 has been shown to induce β-cell proliferation, increase β-cell mass and insulin content, and improve glycemic control in diabetic mice . In vitro, GNF4877-treated human islets retain functionality .

Action Environment

It is known that the compound has been effective in both in vitro and in vivo environments .

properties

IUPAC Name |

(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIATSFXNVOVFE-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the primary molecular targets of GNF4877 and how does its dual inhibition mechanism contribute to its therapeutic potential for diabetes?

A1: GNF4877 is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β) [, ]. This dual inhibition is significant because both DYRK1A and GSK3β have been implicated in the regulation of β-cell mass and function. By inhibiting DYRK1A, GNF4877 promotes the proliferation of β-cells, potentially leading to an increase in β-cell mass []. Simultaneously, inhibition of GSK3β can further enhance β-cell survival and function []. This combined effect on both proliferation and function makes GNF4877 a promising candidate for developing therapies aimed at restoring β-cell mass and improving glycemic control in diabetes.

Q2: Several DYRK1A inhibitors are known to promote β-cell proliferation. Does GNF4877 share any unique features compared to other inhibitors in this class?

A2: While several DYRK1A inhibitors, including harmine and 5-IT, have demonstrated the ability to induce β-cell proliferation, GNF4877 exhibits a distinct characteristic. Unlike harmine and 5-IT, which also enhance β-cell differentiation, GNF4877 appears to primarily focus on promoting β-cell proliferation without significantly impacting differentiation markers [, ]. This suggests that GNF4877 might act through a slightly different mechanism or target a distinct subset of downstream pathways compared to other DYRK1A inhibitors. This unique feature could have implications for its therapeutic application, potentially allowing for a more targeted approach towards increasing β-cell mass.

Q3: What preclinical studies have been conducted to evaluate the efficacy of GNF4877 in models of diabetes?

A3: GNF4877 has shown promising results in preclinical studies. Research indicates that it effectively induces primary human β-cell proliferation both in vitro and in vivo []. These findings suggest that GNF4877 holds the potential to be developed as an oral therapy for diabetes by promoting the restoration of β-cell mass, enhancing insulin content, and ultimately improving glycemic control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)

![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)